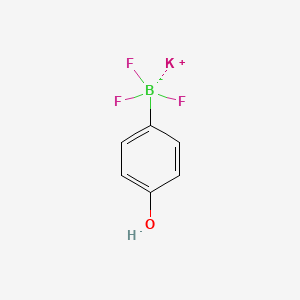

Potassium 4-hydroxyphenyltrifluoroborate

Description

Historical Context and Evolution of Organoboron Reagents in Organic Synthesis

The journey of organoboron chemistry into the mainstream of organic synthesis began in the mid-20th century. A pivotal moment was the discovery of the hydroboration reaction by H.C. Brown, which provided a straightforward method to access organoboranes. thieme.dedergipark.org.tr These compounds proved to be versatile intermediates, but their sensitivity to air and moisture limited their widespread use.

A major breakthrough came in 1979 when Akira Suzuki reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. nih.govacs.org This reaction, now known as the Suzuki-Miyaura coupling, initially utilized organoboranes but soon found greater utility with the more accessible and somewhat more stable boronic acids and boronate esters. acs.orgresearchgate.net The Suzuki-Miyaura reaction has since become one of the most powerful tools for constructing C-C bonds, transforming the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.com

Despite the success of boronic acids, their inherent limitations, such as instability and a tendency to form cyclic anhydrides (boroxines), spurred further research. acs.org In the 1990s, potassium organotrifluoroborates were introduced as superior alternatives. researchgate.netbldpharm.com First synthesized decades earlier, their synthetic utility was unlocked and popularized by the work of researchers like Vedejs and Genet, who demonstrated their effectiveness as robust nucleophilic partners in cross-coupling reactions. researchgate.netbldpharm.comgalchimia.com Since then, organotrifluoroborates have been recognized not just as substitutes for boronic acids but as a distinct class of reagents with unique and advantageous properties. acs.org

Overview of Key Transformations Involving Organotrifluoroborates

The utility of organotrifluoroborates in organic synthesis is demonstrated by the breadth of chemical transformations they can undergo. While they are capable of participating in various reactions, their most prominent application is in palladium-catalyzed cross-coupling. pitt.edu

The Suzuki-Miyaura cross-coupling reaction stands as the most significant and widely used transformation involving organotrifluoroborates. upenn.edunih.gov This powerful reaction forms new carbon-carbon (C-C) bonds by coupling the organotrifluoroborate with a variety of organic electrophiles. sigmaaldrich.com Virtually all classes of organotrifluoroborates, including aryl, heteroaryl, alkenyl, and alkyl, have been shown to be effective partners in these reactions. nih.gov They can be coupled with a wide range of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (triflates, tosylates, mesylates) to construct complex molecular architectures, such as biaryl systems, which are prevalent in pharmaceuticals and materials science. nih.gov

Beyond the Suzuki-Miyaura reaction, organotrifluoroborates serve as precursors for other valuable transformations:

Chlorodeboronation : This reaction converts the carbon-boron bond into a carbon-chlorine bond, providing a route to chlorinated organic compounds under mild, metal-free conditions using reagents like trichloroisocyanuric acid (TCICA). nih.gov

Other Halogenations : The carbon-boron bond can be transformed into C-I, and C-Br bonds.

Oxidation and Nitrosation : The development of mild, metal-free methods allows for the conversion of organotrifluoroborates to alcohols/phenols (oxidation) or nitroso compounds. upenn.edu

Photoredox Catalysis : In a modern application, organotrifluoroborates can be used in combination with visible-light photoredox catalysis to generate carbon-centered radicals, which can then participate in a variety of bond-forming reactions. researchgate.net

Nucleophilic Substitution and Cycloaddition : The organic moiety of the trifluoroborate can be functionalized. For example, conversion of a halomethyltrifluoroborate to an azidomethyltrifluoroborate allows it to participate in 1,3-dipolar cycloaddition reactions to form triazoles. nih.gov

| Transformation | General Description | Typical Reagent/Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Coupling with aryl/vinyl halides or triflates. nih.gov | Palladium Catalyst, Base | Carbon-Carbon |

| Chlorodeboronation | Replacement of the BF₃K group with a chlorine atom. nih.gov | Trichloroisocyanuric acid (TCICA) | Carbon-Chlorine |

| Oxidation | Conversion of the C-B bond to a C-O bond. upenn.edu | Oxidizing Agent | Carbon-Oxygen |

| Radical Formation | Generation of a carbon radical from the organotrifluoroborate. researchgate.net | Visible Light, Photoredox Catalyst | Carbon-Carbon / Carbon-Heteroatom |

Properties

IUPAC Name |

potassium;trifluoro-(4-hydroxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3O.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4,11H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZQZSRIHYVYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673098 | |

| Record name | Potassium trifluoro(4-hydroxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015082-71-9 | |

| Record name | Potassium trifluoro(4-hydroxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-hydroxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Potassium 4 Hydroxyphenyltrifluoroborate

Role in Cross-Coupling Reactions

Potassium 4-hydroxyphenyltrifluoroborate is a versatile and increasingly important reagent in the realm of organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its stability, ease of handling, and reactivity profile have made it a valuable alternative to other organoboron compounds. organic-chemistry.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for the construction of biaryl and substituted styrene (B11656) moieties. libretexts.orgyoutube.com this compound has emerged as an effective coupling partner in these transformations. researchgate.net Aryltrifluoroborates, in general, offer benefits such as enhanced stability, straightforward purification, and a reduction in the undesired protodeboronation side reaction. libretexts.org

The success of Suzuki-Miyaura coupling reactions involving this compound is highly dependent on the catalytic system employed. Palladium catalysts are the most common choice for these transformations. libretexts.org The catalytic system typically consists of a palladium precursor and a supporting ligand. libretexts.orgscite.ai

Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride complexes like PdCl₂(dppf)·CH₂Cl₂ (where dppf is 1,1'-bis(diphenylphosphino)ferrocene). researchgate.netnih.gov The choice of ligand is critical, as it influences the catalyst's stability and reactivity. scite.ai Bulky and electron-rich phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), have been shown to be highly effective. nih.govnih.gov These ligands promote the formation of monoligated palladium(0) species, which are highly active catalytic intermediates. nih.gov

For instance, the coupling of potassium β-trifluoroborato amides with aryl chlorides was successfully achieved using a catalytic system of Pd(OAc)₂ with SPhos as the ligand. nih.gov In some cases, particularly with more reactive aryl bromides, the reaction can even proceed under "ligandless" conditions, although the careful selection of a ligand is generally crucial for broader applicability and for less reactive coupling partners like aryl chlorides. researchgate.net The combination of organotrifluoroborates with monocoordinated palladium complexes derived from sterically hindered, electron-rich phosphines has been described as a "perfect combination" for Suzuki-Miyaura coupling. nih.gov

| Palladium Precursor | Ligand | Base | Solvent System | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/Water | Potassium trifluoroboratohomoenolates and aryl bromides/chlorides | organic-chemistry.org |

| PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | THF/Water | Potassium vinyltrifluoroborate and aryl electrophiles | nih.gov |

| Pd(OAc)₂ | SPhos | - | - | Potassium β-trifluoroborato amides and aryl chlorides | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | - | - | - | Potassium aryl- and heteroaryltrifluoroborates and aryl/heteroaryl bromides/chlorides | researchgate.net |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. youtube.com

Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. nih.gov In the case of organotrifluoroborates, the transmetalation step is believed to proceed through a "boronate mechanism." nih.gov This pathway involves the reaction of an aryl boronate with an arylpalladium halide complex. nih.gov This is in contrast to the previously proposed "oxo-palladium pathway," where an arylpalladium hydroxide (B78521) complex reacts with an aryl boronic acid. nih.gov

Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the active palladium(0) catalyst. libretexts.orgyoutube.com

While the two-electron, polar mechanism described above is widely accepted, the possibility of single-electron transfer (SET) pathways has also been considered, particularly in related cross-coupling reactions. However, for the Suzuki-Miyaura coupling of organotrifluoroborates, the two-electron pathway is the predominantly accepted mechanism.

A significant advantage of using this compound and related organotrifluoroborates in Suzuki-Miyaura coupling is their high functional group tolerance. nih.gov These reactions can be performed in the presence of a wide array of functional groups that might be sensitive under other reaction conditions.

For example, studies have shown that functional groups such as aldehydes, ketones, esters, nitriles, and even nitro groups are well-tolerated. organic-chemistry.org This high degree of chemoselectivity allows for the synthesis of complex molecules without the need for extensive protecting group strategies. The coupling of potassium alkoxymethyltrifluoroborates with aryl chlorides has been achieved in the presence of sensitive functional groups. nih.gov Similarly, the coupling of potassium vinyltrifluoroborate proceeds in the presence of various functionalities. sigmaaldrich.com This robustness is a key reason for the widespread adoption of this methodology in both academic and industrial settings. organic-chemistry.orgresearchgate.net

While the Suzuki-Miyaura reaction is the most prominent application, this compound and other organotrifluoroborates can participate in other important carbon-carbon bond-forming reactions. libretexts.org

Rhodium-catalyzed 1,2- and 1,4-addition reactions represent another significant application of organotrifluoroborates. These reactions allow for the formation of carbon-carbon bonds to carbonyls and conjugated systems.

Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones is a well-established process. nih.govcapes.gov.br The catalytic cycle is understood to proceed through phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. nih.govcapes.gov.br More recently, rhodium-catalyzed asymmetric 1,2-addition of potassium organotrifluoroborates to N-sulfonyl ketimines has been developed. nih.gov This method, utilizing a chiral diene ligand, achieves high enantioselectivity, providing access to chiral amines. nih.gov

Other Carbon-Carbon Bond Forming Reactions

Halogen Substitution Reactions

The direct substitution of the hydroxyl group in this compound with a halogen is not a commonly reported transformation. Typically, the conversion of a phenol (B47542) to an aryl halide involves multi-step sequences, such as conversion to a triflate followed by a nucleophilic substitution, or a Sandmeyer-type reaction on an amino-precursor. The exceptional stability of the phenol group and the trifluoroborate moiety makes direct halogenation at the hydroxyl position challenging without affecting the borate (B1201080) group.

Sonogashira Coupling Compatibility

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. organic-chemistry.orgwikipedia.org The standard reactants are a halide (or pseudohalide like a triflate) and an alkyne. organic-chemistry.orgwikipedia.org this compound, as an organoboron compound, is not a direct substrate for the Sonogashira reaction in its conventional form. Organotrifluoroborates are typically used in Suzuki-Miyaura cross-coupling reactions, not Sonogashira couplings. Therefore, this compound is generally considered incompatible as a primary coupling partner in standard Sonogashira protocols.

Decarboxylative Borylation Reactions

Decarboxylative borylation is a method for synthesizing organoboron compounds from carboxylic acids. nih.gov This reaction type is relevant to this compound primarily as a potential synthetic pathway to the compound, rather than a reaction of the compound. For instance, a suitably protected 4-hydroxybenzoic acid could potentially be converted into an activated form (like an N-hydroxyphthalimide ester) and then undergo a nickel- or copper-catalyzed reaction with a diboron (B99234) reagent to form the corresponding boronate ester. nih.gov Subsequent treatment with potassium hydrogen difluoride (KHF₂) would then yield this compound. organic-chemistry.org This process represents a strategic method for converting ubiquitous carboxylic acids into valuable boronic acid derivatives. nih.gov

| Reaction | Reactant (Precursor) | Key Reagents | Intermediate Product | Final Product |

| Decarboxylative Borylation | Protected 4-hydroxybenzoic acid | Ni or Cu catalyst, B₂pin₂ | Protected 4-hydroxyphenylboronic ester | This compound (after deprotection and KHF₂ treatment) |

This table illustrates a potential synthetic route, not a reaction of the title compound itself.

Chan-Lam Cyclopropylation Reactions

The Chan-Lam reaction is a copper-catalyzed cross-coupling for forming carbon-heteroatom bonds. nih.govnih.gov In the context of cyclopropylation, this compound can act as the nucleophilic partner, reacting with a cyclopropylboronic acid or its trifluoroborate salt. A scalable Chan-Lam cyclopropylation using potassium cyclopropyltrifluoroborate (B8364958) has been developed for coupling with phenol nucleophiles. nih.gov In this scenario, the hydroxyl group of this compound would attack the copper-activated cyclopropyl (B3062369) partner.

This reaction is typically catalyzed by Cu(OAc)₂ with a ligand like 1,10-phenanthroline, using oxygen as the terminal oxidant. nih.gov The phenolic nature of this compound makes its hydroxyl group sufficiently nucleophilic to participate in this O-cyclopropylation, yielding a 4-(cyclopropyloxy)phenyltrifluoroborate product. nih.gov This transformation highlights the utility of the compound as a building block where the trifluoroborate moiety is retained for subsequent reactions.

Oxidation Reactions

Conversion to Phenols (e.g., using Oxone)

The carbon-boron bond of organotrifluoroborates can be readily oxidized to a carbon-oxygen bond. A particularly efficient and mild method for this transformation utilizes Oxone (potassium peroxymonosulfate) as the oxidant. organic-chemistry.orgnih.govnih.gov When this compound is subjected to these conditions, the trifluoroborate group is replaced with a hydroxyl group.

The reaction is typically rapid, often completing within minutes at room temperature in a solvent mixture like acetone (B3395972)/water. nih.gov This process converts this compound into hydroquinone (B1673460) (benzene-1,4-diol). The method is known for its high efficiency and tolerance of a wide array of functional groups, meaning the existing phenol group on the ring remains unaffected during the oxidation of the C-B bond. organic-chemistry.orgnih.gov

| Substrate | Oxidant | Solvent | Conditions | Product | Yield |

| This compound | Oxone | Acetone/H₂O | Room Temperature, <5 min | Hydroquinone | Excellent organic-chemistry.orgnih.gov |

Yields are based on analogous reactions reported in the literature.

Metal-Free Hydroxylation

Current literature searches did not yield specific studies or established protocols for the metal-free hydroxylation of this compound to form hydroquinone or its derivatives. This particular transformation does not appear to be a widely documented reaction pathway for this compound.

Stability and Hydrolysis Studies

The stability of this compound, like other organotrifluoroborates, is significantly influenced by the aqueous environment. While generally considered more stable and easier to handle than their corresponding boronic acids, they are susceptible to hydrolysis, a process that is critical for their participation in reactions like the Suzuki-Miyaura coupling.

Stability in Aqueous Buffers (e.g., D₂O, TRIS, Phosphate)

The hydrolysis of potassium aryltrifluoroborates to their corresponding boronic acids is a complex process influenced by pH, the nature of the substituents on the aromatic ring, and the composition of the buffer. uvic.caacs.orged.ac.uk The process involves the stepwise substitution of fluoride (B91410) ions by hydroxide ions.

The rate of hydrolysis is significantly affected by the electronic properties of the substituent on the aryl ring. Electron-donating groups, such as the 4-hydroxy group, are known to accelerate the hydrolysis of aryltrifluoroborates. This is in contrast to electron-withdrawing groups, which tend to slow down the process. acs.orgnih.gov For instance, studies on substituted aryltrifluoroborates have shown that electron-rich substrates hydrolyze more readily than electron-poor ones. nih.gov This is attributed to the stabilization of the intermediate difluoroborane (B8323493) species through resonance. acs.orgnih.gov

The pH of the aqueous medium is a critical factor. The hydrolysis of organotrifluoroborates can proceed through different pathways, some of which are acid-catalyzed and others base-accelerated. uvic.cachemrxiv.org For some aryltrifluoroborates, hydrolysis under basic conditions can be slow unless acid catalysis is operative, leading to what has been described as an "acid-base paradox". acs.orged.ac.uk

While specific kinetic data for this compound in D₂O, TRIS, and phosphate (B84403) buffers is not extensively detailed in the available literature, the general principles of aryltrifluoroborate hydrolysis apply. TRIS (tris(hydroxymethyl)aminomethane) and phosphate buffers are commonly used to maintain a stable pH in biochemical and chemical reactions. nih.govresearchgate.net However, the components of the buffer can also interact with the boronate species. For example, TRIS is known to coordinate with metal ions, which could potentially influence reactions involving the trifluoroborate salt, although its direct interaction with the trifluoroborate itself is less documented. nih.gov The stability of TRIS buffer solutions themselves is generally high, especially when stored under sterile conditions. researchgate.net

The following table summarizes the key factors influencing the stability and hydrolysis of aryltrifluoroborates in aqueous media, which are applicable to this compound.

| Factor | Effect on Hydrolysis Rate | Rationale |

| Aryl Substituent | Electron-donating groups (e.g., 4-hydroxy) increase the rate. | Stabilization of the intermediate difluoroborane through resonance. acs.orgnih.gov |

| pH | Complex; can be acid-catalyzed or base-accelerated depending on the specific pathway. uvic.caacs.orgchemrxiv.org | The mechanism of fluoride substitution by hydroxide is pH-dependent. uvic.ca |

| Solvent | The use of co-solvents can affect solubility and reaction rates. | Water is generally an effective solvent for the hydrolysis of many aryltrifluoroborates. acs.org |

| Temperature | Increased temperature generally increases the rate of hydrolysis. | Higher temperatures can lead to undesired side reactions like protodeboronation. acs.orgnih.gov |

Radical Pathways in Transformations

Potassium trifluoroborates, including aryltrifluoroborates like this compound, have been recognized as effective precursors for the generation of carbon-centered radicals. acs.orgchemrxiv.org These radicals can then participate in a variety of carbon-carbon bond-forming reactions.

The generation of a radical from a potassium aryltrifluoroborate typically occurs under oxidative conditions. This process involves the homolytic cleavage of the carbon-boron (C-B) bond. nih.gov Photoredox catalysis has emerged as a powerful tool for initiating these radical transformations. acs.orgchemrxiv.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize the aryltrifluoroborate, leading to the formation of an aryl radical. chemrxiv.org These reactions can be performed under mild, and in some cases, metal-free conditions. acs.org

The resulting aryl radicals are versatile intermediates that can engage in various transformations, including:

Radical-Radical Coupling: The generated aryl radical can couple with another radical species present in the reaction mixture. This has been demonstrated in the coupling of benzylic potassium trifluoroborates with acyl azoliums. acs.orgchemrxiv.org

Addition to Alkenes: Aryl radicals can add to double bonds, a key step in vinylation and allylation reactions. acs.org

Heteroaryl Alkylation/Arylation: In reactions analogous to the Minisci reaction, radicals generated from trifluoroborates can add to protonated heteroaromatic systems. nih.gov

While the literature often discusses these radical pathways in the context of a range of potassium alkyl- and aryltrifluoroborates, the fundamental principles of C-B bond homolysis under oxidative conditions are applicable to this compound. The presence of the hydroxyl group may influence the oxidation potential and subsequent reactivity of the generated radical, but the core mechanistic pathway remains the same.

Advanced Applications in Organic Synthesis

Total Synthesis of Physiologically Active Natural Products

The synthesis of natural products often drives innovation in chemical methodology. Organotrifluoroborates, including potassium 4-hydroxyphenyltrifluoroborate, are valuable building blocks in these complex endeavors. The 4-hydroxyphenyl motif is a common substructure in numerous biologically active natural products. The stability of potassium aryltrifluoroborates makes them suitable for introduction at various stages of a multi-step synthesis. Furthermore, the development of synthetic routes with an eye toward late-stage diversification allows for the creation of natural product analogs to probe structure-activity relationships. nih.gov The ability to efficiently forge carbon-carbon bonds using methods like the Suzuki-Miyaura coupling, for which aryltrifluoroborates are excellent partners, is crucial in the assembly of complex molecular frameworks. nih.gov The aminomethylarene moiety, which can be installed using trifluoroborate chemistry, is also considered a privileged substructure in many bioactive molecules. nih.gov

Table 1: Examples of Natural Product Scaffolds Containing the 4-Hydroxyphenyl Moiety

| Natural Product Class | Core Structure Example | Potential Application Area |

|---|---|---|

| Flavonoids | Quercetin | Antioxidant, Anti-inflammatory |

| Lignans | Podophyllotoxin | Anticancer |

| Tyrosine Alkaloids | Morphine | Analgesic |

Introduction of Hydroxymethyl and Aminomethyl Groups

Potassium organotrifluoroborates serve as effective reagents for introducing key functional groups. A notable application is the synthesis and use of potassium Boc-protected aminomethyltrifluoroborate as a stable, solid primary aminomethyl equivalent. nih.gov This reagent participates in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl chlorides, providing a direct route to protected aminomethylated aromatic compounds under relatively mild conditions. nih.gov This method is advantageous as it avoids the use of potentially sensitive azide (B81097) precursors or harsh reductive conditions. nih.gov The successful coupling with various electronically diverse and sterically hindered substrates highlights the robustness of this protocol. nih.gov While this specific example uses an aminomethyltrifluoroborate, the underlying principle demonstrates the potential for using functionally substituted organotrifluoroborates to introduce specific moieties, such as hydroxymethyl groups, into organic molecules.

Table 2: Suzuki-Miyaura Cross-Coupling of Potassium Boc-Aminomethyltrifluoroborate with Aryl Chlorides

| Aryl Chloride | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | 94% | nih.gov |

| 2-Chlorotoluene | Pd(OAc)₂ / XPhos | 85% | nih.gov |

| 2,6-Dimethylchlorobenzene | Pd(OAc)₂ / XPhos | 82% | nih.gov |

| 4-Chloroanisole | Pd(OAc)₂ / XPhos | 78% | nih.gov |

Conditions: 1.05 equiv. trifluoroborate, 5 mol % Pd(OAc)₂, 10 mol % ligand, 3 equiv. K₂CO₃, toluene/H₂O, 85 °C. nih.gov

Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules to fine-tune their properties without requiring de novo synthesis. acs.org Aryltrifluoroborates are particularly well-suited for LSF due to their stability and predictable reactivity in cross-coupling reactions. This compound can be used to install the phenolic aryl group onto a complex molecular scaffold in the final steps of a synthesis. acs.org This approach is invaluable for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.govacs.org The functionalization can occur at unactivated C-H bonds, often guided by directing groups, to achieve high regioselectivity. nih.govnih.gov The ability to diversify complex natural products and drug molecules through LSF accelerates the discovery of new therapeutic agents and materials. nih.govnih.gov

Precursors to Reactive Intermediates

Potassium aryltrifluoroborates can serve as precursors for generating highly reactive intermediates, such as arynes and carbon-centered radicals, which are pivotal in the construction of complex organic frameworks.

Arynes: Arynes, or dehydrobenzenes, are versatile intermediates used in cycloaddition and nucleophilic addition reactions. wikipedia.org While often generated from ortho-silylaryl triflates, it has been noted that aryltrifluoroborates can be precursors for these transformations. manchester.ac.ukresearchgate.net The process would involve converting the aryltrifluoroborate to a suitable precursor, like a triflate, which then eliminates to form the highly reactive aryne in situ. manchester.ac.ukmasterorganicchemistry.com

Radicals: Potassium trifluoroborates have gained prominence as precursors to carbon-centered radicals under oxidative conditions. nih.gov Photoredox catalysis, in particular, can facilitate the single-electron oxidation of an organotrifluoroborate to generate a corresponding radical species. nih.gov For instance, a benzyl (B1604629) potassium trifluoroborate can be oxidized by an excited photocatalyst to form a transient benzyl radical. nih.gov This radical can then engage in various bond-forming events, including radical-radical couplings. This principle allows this compound to be envisioned as a source of the 4-hydroxyphenyl radical for applications in radical-mediated C-C bond formation.

Table 3: Reactive Intermediates from Aryltrifluoroborate Precursors

| Reactive Intermediate | Generation Method | Subsequent Reaction Type | Reference |

|---|---|---|---|

| Aryne | From ortho-substituted aryltrifluoroborate derivatives (e.g., triflates) | Cycloaddition, Nucleophilic Addition | manchester.ac.ukresearchgate.net |

Utilization in Tandem Cyclization and Cross-Coupling Procedures

The reactivity of organotrifluoroborates makes them ideal components in multicomponent reactions (MCRs) and tandem (or cascade) sequences, where multiple bonds are formed in a single operation. tcichemicals.com These processes offer significant advantages in terms of efficiency and atom economy. nih.gov A tandem reaction could be designed where this compound first participates in a palladium-catalyzed cross-coupling, and a second functional group on the coupling partner subsequently engages in an intramolecular cyclization. Furthermore, since aryltrifluoroborates can be precursors to arynes, they can be utilized in MCRs involving the in-situ generation of an aryne, which is then trapped by a nucleophile and a third component, such as carbon dioxide. mdpi.com

Stereospecific Transformations (e.g., Alcohol Formation from Alkyltrifluoroborates)

A cornerstone of modern synthetic chemistry is the ability to control stereochemistry. Organoboron chemistry provides powerful tools for stereospecific transformations. nih.gov A fundamental process is the stereospecific 1,2-migration of a group from a tetracoordinate boronate complex to an adjacent carbon atom. researchgate.netnih.gov This reaction class is central to methods that construct C-C, C-O, and C-N bonds with high fidelity, translating the stereochemistry of the boron reagent to the final product. researchgate.net

While this compound is achiral, its utility is deeply connected to this principle. In cross-coupling reactions with chiral partners, such as enantioenriched secondary alkyltrifluoroborates, the transformation can proceed with complete stereospecificity, typically with retention of configuration. nih.gov This ensures that the chirality established in the organoboron coupling partner is faithfully transferred to the product. Therefore, although the aryl group itself is not chiral, the trifluoroborate functionality it belongs to is integral to a class of reagents that enable some of the most reliable stereospecific reactions in organic synthesis. researchgate.netnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Potassium Boc-protected aminomethyltrifluoroborate |

| 4-Chlorobenzonitrile |

| 2-Chlorotoluene |

| 2,6-Dimethylchlorobenzene |

| 4-Chloroanisole |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| SPhos |

| XPhos |

| Potassium carbonate (K₂CO₃) |

| Quercetin |

| Podophyllotoxin |

| Morphine |

| Resveratrol |

Computational and Spectroscopic Studies

Computational Chemistry Data and Prediction

Computational chemistry provides valuable theoretical insights into the physicochemical properties of molecules. For Potassium 4-hydroxyphenyltrifluoroborate, computational models are used to predict various descriptors that are essential for its characterization and for anticipating its behavior in different environments. These predictions are derived from its fundamental atomic and molecular properties.

Computed properties for this compound include its molecular weight and exact mass. The molecular formula is C₆H₅BF₃KO, which corresponds to a molecular weight of 200.01 g/mol and an exact mass of 200.0022609 Da nih.gov. Such data are foundational for mass spectrometry analysis and chemical calculations.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₆H₅BF₃KO |

| Molecular Weight | 200.01 g/mol nih.gov |

| Exact Mass | 200.0022609 Da nih.gov |

The Collision Cross Section (CCS) is a crucial parameter in ion mobility-mass spectrometry (IM-MS), representing the effective area of an ion in the gas phase. It is an important identifier that reflects the ion's size, shape, and charge distribution. Computational methods allow for the prediction of CCS values, which can aid in the identification of the compound in complex mixtures. For the potassium adduct of 4-hydroxyphenyltrifluoroborate, the predicted CCS value is 20.2 Ų nih.gov.

| Parameter | Predicted Value | Ion Adduct |

|---|---|---|

| Collision Cross Section (CCS) | 20.2 Ų nih.gov | [M+K]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of this compound. A comprehensive NMR analysis involving multiple nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a detailed map of the molecule's atomic connectivity and electronic environment nih.govresearchgate.net.

Spectra for a series of 28 potassium organotrifluoroborates, including the 4-hydroxyphenyl variant, have been systematically recorded and analyzed. These spectra are typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆), with the residual solvent peak used as an internal reference for ¹H NMR (δ 2.5 ppm) and ¹³C NMR (δ 39.5 ppm). For ¹¹B and ¹⁹F NMR, external references such as BF₃·Et₂O (δ 0.0 ppm) and CF₃CO₂H (δ 0.0 ppm) are used, respectively nih.gov.

The ¹⁹F NMR spectrum is particularly informative for organotrifluoroborates, with chemical shifts for the fluorine atoms attached to the boron typically appearing in the range of -129 to -141 ppm nih.govresearchgate.net. The ¹¹B NMR spectrum often shows a quartet due to coupling with the three fluorine atoms, providing direct evidence of the trifluoroborate structure nih.gov. The resonance for the carbon atom directly bonded to the boron in the ¹³C NMR spectrum is often broad due to the quadrupolar relaxation of the ¹¹B nucleus nih.gov.

Detailed spectral data from a comprehensive study on potassium organotrifluoroborates provide the basis for the following characterization nih.govresearchgate.net:

¹H NMR: The proton NMR spectrum reveals signals corresponding to the aromatic protons of the 4-hydroxyphenyl group and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the phenyl ring, including the carbon atom bonded to the boron, which may appear as a broad signal nih.gov.

¹⁹F NMR: This spectrum is characterized by a signal corresponding to the three equivalent fluorine atoms of the BF₃ group.

¹¹B NMR: The boron NMR spectrum provides a characteristic signal for the boron atom in the trifluoroborate anion, often showing coupling to the fluorine atoms nih.gov.

| Nucleus | Description of Expected Signals (in DMSO-d₆) |

|---|---|

| ¹H NMR | Signals in the aromatic region for the phenyl ring protons and a signal for the hydroxyl (-OH) proton. |

| ¹³C NMR | Resonances for the aromatic carbons, including a potentially broad signal for the carbon attached to the boron atom nih.gov. |

| ¹⁹F NMR | A single resonance expected in the range of -129 to -141 ppm for the BF₃ group nih.govresearchgate.net. |

| ¹¹B NMR | A characteristic signal, often a quartet, due to ¹¹B-¹⁹F coupling nih.gov. |

Future Directions and Emerging Research Areas

Expansion of Organotrifluoroborate Diversity

A primary focus of future research is the expansion of the range of available organotrifluoroborate compounds. The ability to synthesize more diverse and functionally complex organotrifluoroborates would greatly broaden their utility in synthetic chemistry. nih.gov Current methods for synthesizing potassium organotrifluoroborates include treating organoboron compounds like boronic acids with potassium hydrogen difluoride (KHF2), as well as processes involving transmetalation or hydroboration. bldpharm.com

A novel and promising approach involves the nucleophilic substitution of halides in potassium halomethyltrifluoroborates. nih.govorganic-chemistry.orgnih.gov This method allows for the introduction of various functional groups, creating a library of unique organotrifluoroborates that are not easily accessible through traditional routes. nih.govorganic-chemistry.org This strategy effectively uses the trifluoroborate group as a stable entity that can be carried through multiple synthetic steps. orgsyn.orgnih.gov

Table 1: Methods for Synthesis of Organotrifluoroborates

| Method | Description | Key Features |

|---|---|---|

| Reaction with KHF2 | Conversion of trisubstituted organoborons (e.g., boronic acids) to organotrifluoroborates upon treatment with potassium hydrogen difluoride. bldpharm.com | A common and straightforward method for preparing these stable salts. orgsyn.org |

| Halogen-Metal Exchange | Lithium-halogen exchange or magnesium insertion followed by boronation and treatment with KHF2 to yield aryltrifluoroborates. bldpharm.com | Useful for creating aryltrifluoroborates from aryl halides. |

| Hydroboration | Alkenes or alkynes undergo hydroboration and are then converted to organotrifluoroborates by reacting with KHF2. bldpharm.com | Allows for the synthesis of alkyl- and vinyltrifluoroborates. |

| Nucleophilic Substitution | Displacement of halides from halomethyltrifluoroborates using various nucleophiles to create new, functionalized organotrifluoroborates. nih.govnih.gov | Expands access to highly functionalized compounds and avoids the need for an intermediate "ate" complex. nih.govorganic-chemistry.org |

Development of Novel Catalytic Systems

Potassium aryltrifluoroborates are key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. bldpharm.comnih.gov A significant area of ongoing research is the development of new and more efficient catalytic systems to facilitate these transformations. While palladium has been the dominant metal, its cost and potential for product contamination have spurred research into catalysts based on other metals like nickel, copper, and iron. rsc.org

Future advancements will likely focus on creating heterogeneous catalysts—where the catalyst is in a different phase from the reactants—which can be easily recovered and reused, aligning with the principles of green chemistry. mdpi.commdpi.com For instance, palladium nanoparticles supported on materials like modified graphene have shown high efficiency and reusability in Suzuki-Miyaura couplings involving fluorinated compounds. mdpi.com The development of catalysts that are effective under milder conditions and compatible with a wider range of functional groups remains a key objective. mdpi.com

Applications in Materials Science (e.g., OLEDs)

The structural and electronic properties of organotrifluoroborates make them intriguing candidates for applications in materials science. The self-assembly of these salts can lead to the formation of functional supramolecular structures. rsc.org Aromatic compounds containing multiple trifluoroborate groups have been successfully used to create novel conjugated polymers with promising electron-transport properties. rsc.org

These characteristics suggest a potential role for compounds like Potassium 4-hydroxyphenyltrifluoroborate as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs). The design of effective charge-transporting materials is crucial for developing high-performance OLED devices. rsc.org The ability to tune the electronic properties of aryltrifluoroborates by modifying their structure could lead to the creation of new materials that enhance the efficiency and stability of OLEDs. rsc.org This remains an emerging area where the unique attributes of organotrifluoroborates are yet to be fully explored.

Exploration in Medicinal Chemistry and Drug Discovery

The field of medicinal chemistry is increasingly recognizing the potential of organoboron compounds. Boronic acids, for example, are known to act as enzyme inhibitors. nih.gov The stability of organotrifluoroborates makes them excellent, storable precursors to boronic acids, allowing them to be incorporated into complex molecules during drug design and synthesis. orgsyn.orgnih.gov

The trifluoroborate moiety can act as a "protected" form of a boronic acid, resistant to various reaction conditions that would degrade the boronic acid itself. nih.gov This allows chemists to build molecular complexity elsewhere in the molecule while preserving the carbon-boron bond for later use. bldpharm.com Furthermore, the incorporation of fluorine, as in the trifluoroborate group, is a common strategy in drug design to improve metabolic stability and binding affinity. The potential to use organotrifluoroborates in Positron Emission Tomography (PET) imaging also presents a valuable tool for drug discovery and diagnostics. researchgate.net

Table 2: Potential Roles of Organotrifluoroborates in Drug Discovery

| Application Area | Rationale |

|---|---|

| Enzyme Inhibition | Serve as stable precursors to boronic acids, which are known to inhibit enzymes like proteases. nih.gov |

| Synthetic Building Blocks | The robust nature of the trifluoroborate group allows for its inclusion in multi-step syntheses of complex drug candidates. bldpharm.comnih.gov |

| PET Imaging | Can be labeled with isotopes like Fluorine-18 for use as imaging agents to visualize biological targets in vivo. researchgate.net |

| Pharmacokinetic Improvement | The presence of fluorine can enhance key drug properties such as metabolic stability and membrane permeability. |

Serine proteases are a class of enzymes involved in numerous physiological processes, and their dysregulation is linked to various diseases, making them important therapeutic targets. nih.gov Boronic acids are known to act as inhibitors of serine proteases by mimicking the transition state of peptide bond hydrolysis. Given that this compound is a stable precursor to the corresponding boronic acid, it represents a logical starting point for designing novel serine protease inhibitors. nih.gov Future research could involve synthesizing a library of derivatives of this compound and screening them for inhibitory activity against specific serine proteases, which could lead to new therapeutic agents for conditions ranging from thrombosis to inflammation. nih.govnih.gov

Sustainable and Green Chemistry Approaches in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and environmentally friendly processes. researchgate.net Future research into the synthesis of this compound and other organotrifluoroborates will increasingly focus on green chemistry principles. This includes the development of processes that reduce waste, use less hazardous solvents, and employ recyclable catalysts. researchgate.netrsc.org

For example, optimizing large-scale synthesis by carefully controlling parameters like pH can significantly improve yield and process robustness. researchgate.net There is also a move towards developing synthetic methods that use safer reagents and produce non-toxic by-products. sciencedaily.com The use of continuous flow chemistry, where reactants are pumped through a reactor containing an immobilized catalyst, is another promising approach for the sustainable production of these valuable compounds. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing Potassium 4-hydroxyphenyltrifluoroborate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting 4-hydroxyphenylboronic acid with potassium hydrogen fluoride (KHF₂) or potassium bifluoride (KHF₂·HF) in a polar aprotic solvent (e.g., THF or MeOH) under inert conditions. Key factors include:

- Temperature: Reactions are often conducted at 0–25°C to avoid decomposition of the boronic acid precursor. Elevated temperatures (>40°C) may lead to byproducts from hydroxyl group oxidation .

- Stoichiometry: A 1:1 molar ratio of boronic acid to KHF₂ ensures complete conversion. Excess KHF₂ can precipitate impurities.

- Purification: Crystallization from ethanol/water mixtures yields >95% purity, as confirmed by ¹⁹F NMR and elemental analysis .

Q. What purification techniques are effective for isolating this compound, and how can residual solvents be minimized?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) to dissolve the crude product, followed by slow evaporation to obtain crystalline solids. This method reduces residual THF to <0.1% (GC-MS analysis) .

- Column Chromatography: Silica gel with acetone/hexane (1:4) can remove unreacted boronic acid but is less efficient for solvent removal.

- Lyophilization: For solvent-sensitive applications, freeze-drying aqueous solutions eliminates volatile solvents but may introduce hygroscopicity .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Methodological Answer:

- Handling: Use gloves and eye protection in a fume hood due to potential skin/eye irritation (GHS Category 1). Avoid inhalation of fine powders .

- Storage: Keep in airtight containers under argon at room temperature. Refrigeration (4°C) is recommended for long-term storage (>6 months) to prevent hydrolysis of the trifluoroborate group .

Advanced Research Questions

Q. How can reaction parameters be optimized in Suzuki-Miyaura cross-couplings using this compound to achieve high coupling efficiency with deactivated aryl chlorides?

Methodological Answer:

- Catalyst Selection: Pd(OAc)₂ with SPhos ligand (2 mol%) outperforms other catalysts (e.g., Pd(PPh₃)₄) in coupling with electron-deficient aryl chlorides, achieving >80% yield .

- Solvent System: A 1:1 mixture of dioxane/H₂O enhances solubility of the trifluoroborate salt. Adding Cs₂CO₃ (2 equiv) as base facilitates transmetallation.

- Microwave Irradiation: Short reaction times (15–30 min at 120°C) reduce side reactions compared to conventional heating (12–24 h) .

Q. What strategies mitigate solubility limitations of this compound in common organic solvents, and how do co-solvents affect reaction kinetics?

Methodological Answer:

-

Co-Solvent Systems:

-

Sonication: Pre-dissolving the salt in warm DMF (40°C) under ultrasonic agitation increases solubility by 30% .

Q. How do contradictory spectroscopic data (e.g., ¹⁹F NMR shifts) for this compound derivatives inform structural analysis, and what validation methods are recommended?

Methodological Answer:

- ¹⁹F NMR Anomalies: Shifts in trifluoroborate peaks (e.g., δ −135 to −145 ppm) may indicate partial hydrolysis to boronic acids. Compare with authentic samples spiked with KHF₂ to confirm integrity .

- X-ray Crystallography: Resolves ambiguities in substituent positioning. For example, the hydroxyl group’s para orientation was confirmed via single-crystal analysis (CCDC 1015082) .

- Mass Spectrometry: High-resolution ESI-MS (theoretical [M−K]⁻ = 179.02 m/z) validates molecular composition and detects degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.